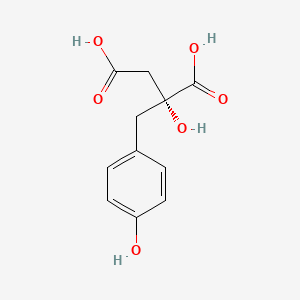
Eucomic acid, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eucomic acid, (-)- is a monocarboxylic acid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Cellular Antiaging Properties
Research on Eucomic acid and its derivatives, such as glucopyranosyloxybenzyl eucomate, has demonstrated significant antiaging properties in cellular models. A study by Simmler et al. (2011) found that Eucomic acid increased cytochrome c oxidase activity in human keratinocyte cell lines, which is crucial for mitochondrial respiratory function and energy production. This suggests its potential as a natural ingredient in antiaging preparations to address age-related disorders, including skin aging (Simmler et al., 2011).
Catalytic Synthesis
The synthesis of Eucomic acid has been explored to understand its chemical structure and potential applications further. Estipona et al. (2016) achieved a catalytic enantioselective synthesis of (+)-Eucomic acid, highlighting the compound's significance in synthetic chemistry and its potential for various scientific applications (Estipona et al., 2016).
Traditional Medicine and Compound Isolation
Eucomic acid derivatives have been isolated from traditional medicinal plants, such as Bletilla striata, indicating its presence and significance in traditional Chinese medicine. Wang et al. (2017) isolated new malic acid derivatives, including eucomic acid 1-methyl ester, from Bletilla striata, used in treating various health conditions (Wang et al., 2017).
Horticultural Applications
In horticulture, Eucomic acid's effects have been studied in the context of plant growth and development. Cheesman et al. (2010) investigated Eucomis species for their horticultural potential, focusing on the environmental and physiological factors affecting in vitro bulblet induction, which could have implications for Eucomic acid's role in plant development (Cheesman et al., 2010).
Bioactive Metabolite Identification
Okada et al. (2009) identified (R)-Eucomic acid as an endogenous metabolite related to leaf movement in Lotus japonicus, a model legume. This discovery opens avenues for further research into the chemical biology of plant movement and development (Okada et al., 2009).
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |
Clave InChI |
XLGKDRSWPCQYAB-LLVKDONJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)

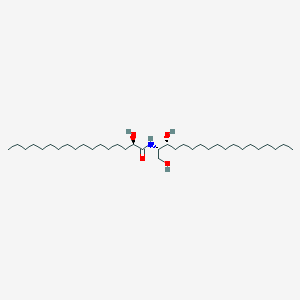


![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
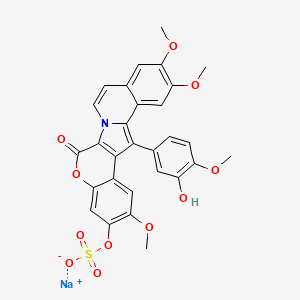
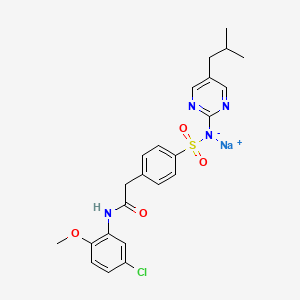
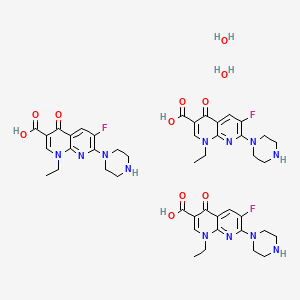
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)

